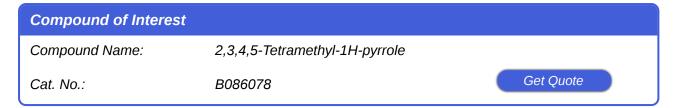


Spectroscopic Profile of 2,3,4,5-tetramethyl-1H-pyrrole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4,5-tetramethyl-1H-pyrrole** (C₈H₁₃N, Molecular Weight: 123.20 g/mol).[1] Due to the limited availability of experimentally derived spectra in public databases, this document combines reported data with predicted spectroscopic values to offer a detailed characterization of the molecule. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3,4,5-tetramethyl-1H-pyrrole**.

Table 1: Nuclear Magnetic Resonance (NMR) Data



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹H NMR	~ 7.5 (Predicted)	Singlet	N-H
¹H NMR	~ 1.9 (Predicted)	Singlet	2,5-CH₃
¹H NMR	~ 1.8 (Predicted)	Singlet	3,4-CH₃
¹³ C NMR	~ 125 (Predicted)	-	C2, C5
¹³ C NMR	~ 115 (Predicted)	-	C3, C4
¹³ C NMR	~ 10 (Predicted)	-	2,5-CH₃
¹³ C NMR	~ 9 (Predicted)	-	3,4-CH₃

Note: Predicted

values are based on

standard chemical

shift prediction

algorithms and data

from similar

substituted pyrrole

structures.

Table 2: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~ 3400	Medium, Broad	N-H Stretch
2950-2850	Strong	C-H Stretch (Aliphatic)
~ 1600	Medium	C=C Stretch (in ring)
~ 1450	Medium	C-H Bend (CH₃)
~ 1380	Medium	C-H Bend (CH₃)

Note: These are characteristic absorption bands expected for a tetramethyl-substituted pyrrole based on data for related compounds.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Abundance	Proposed Fragment
123	High	[M] ⁺ (Molecular Ion)
122	High	[M-H]+
108	High	[M-CH ₃] ⁺
<u> </u>		<u> </u>

Source: NIST Mass

Spectrometry Data Center.[1]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **2,3,4,5-tetramethyl-1H-pyrrole** are not readily available in the literature. However, the following are generalized procedures that can be adapted for the characterization of this compound.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of **2,3,4,5-tetramethyl-1H-pyrrole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.



- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of
 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Thin Film (for low melting solids or oils): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:

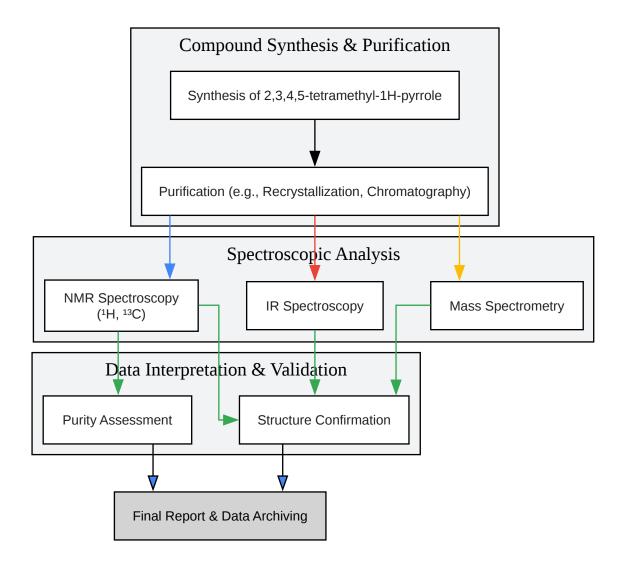


- Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
- Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Instrumentation: A mass spectrometer, which may be a standalone instrument or coupled with a GC.
- · Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
 - The ionization energy is typically set to 70 eV for EI.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2,3,4,5-tetramethyl-1H-pyrrole**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2,3,4,5-tetramethyl-1H-pyrrole**.

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References

• 1. 2,3,4,5-Tetramethylpyrrole | C8H13N | CID 70484 - PubChem [pubchem.ncbi.nlm.nih.gov]



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